3-(5-(Methylthio)-2-furyl)-2-propenoic acid
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Overview
Description
3-(5-(Methylthio)-2-furyl)-2-propenoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methylthio group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methylthio)-2-furyl)-2-propenoic acid typically involves the reaction of 5-(methylthio)-2-furaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Methylthio)-2-furyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst
Substitution Reagents: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Saturated propenoic acid derivatives
Substitution: Halogenated furan derivatives
Scientific Research Applications
3-(5-(Methylthio)-2-furyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(Methylthio)-2-furyl)-2-propenoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar furan ring structure but lacks the methylthio and propenoic acid moieties.
Thiophene-2-carboxylic acid: Contains a thiophene ring instead of a furan ring.
Cinnamic acid: Contains a propenoic acid moiety but lacks the furan ring.
Uniqueness
3-(5-(Methylthio)-2-furyl)-2-propenoic acid is unique due to the presence of both a methylthio group and a propenoic acid moiety on a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
111252-38-1 |
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Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(E)-3-(5-methylsulfanylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8O3S/c1-12-8-5-3-6(11-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+ |
InChI Key |
KVFUAZGEJVOVTC-DUXPYHPUSA-N |
Isomeric SMILES |
CSC1=CC=C(O1)/C=C/C(=O)O |
Canonical SMILES |
CSC1=CC=C(O1)C=CC(=O)O |
Origin of Product |
United States |
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